molecular formula C7H12N4O B13259747 1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine

1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine

Cat. No.: B13259747
M. Wt: 168.20 g/mol
InChI Key: RGGSNFVJBZMGMM-UHFFFAOYSA-N
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Description

1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine is a heterocyclic compound that features both an oxadiazole ring and a piperazine ring. The presence of these two rings makes it a compound of interest in various fields, including medicinal chemistry and materials science. The oxadiazole ring is known for its stability and diverse biological activities, while the piperazine ring is commonly found in many pharmacologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with piperazine under dehydrating conditions. This reaction can be facilitated by using reagents such as thionyl chloride or phosphorus oxychloride to activate the carboxylic acid group, followed by cyclization with piperazine .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine involves its interaction with specific molecular targets in biological systems. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The piperazine ring can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that the compound can inhibit inflammatory mediators and modulate neurotransmitter activity .

Comparison with Similar Compounds

Uniqueness: 1-(5-Methyl-1,2,4-oxadiazol-3-yl)piperazine is unique due to the combination of the oxadiazole and piperazine rings, which confer distinct chemical reactivity and biological activity. This dual-ring structure enhances its potential as a versatile compound in various applications, from drug development to materials science .

Properties

Molecular Formula

C7H12N4O

Molecular Weight

168.20 g/mol

IUPAC Name

5-methyl-3-piperazin-1-yl-1,2,4-oxadiazole

InChI

InChI=1S/C7H12N4O/c1-6-9-7(10-12-6)11-4-2-8-3-5-11/h8H,2-5H2,1H3

InChI Key

RGGSNFVJBZMGMM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)N2CCNCC2

Origin of Product

United States

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